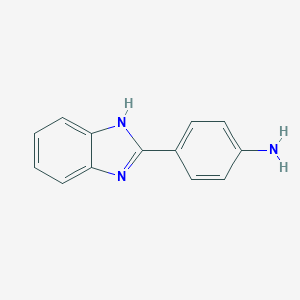

4-(1H-Benzimidazol-2-yl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(1H-benzimidazol-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQFBXSRZSUJGOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10323237 | |

| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2963-77-1 | |

| Record name | 2963-77-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403411 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1H-Benzoimidazol-2-yl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10323237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-BENZIMIDAZOL-2-YL)ANILINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 4-(1H-Benzimidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and pharmacological potential of 4-(1H-Benzimidazol-2-yl)aniline. This compound serves as a pivotal scaffold in medicinal chemistry, forming the foundation for a diverse range of therapeutic agents.

Synthesis

The primary and most widely cited method for the synthesis of this compound is the condensation reaction between o-phenylenediamine and p-aminobenzoic acid. This reaction is typically carried out in the presence of a dehydrating agent, such as polyphosphoric acid, at elevated temperatures.

Experimental Protocol

A detailed experimental protocol for the synthesis of this compound is as follows:

Materials:

-

p-Aminobenzoic acid

-

o-Phenylenediamine

-

o-Phosphoric acid

-

10% Sodium hydroxide solution

-

Ethanol

Procedure:

-

A mixture of p-aminobenzoic acid (90 mmol) and o-phenylenediamine (60 mmol) is refluxed in o-phosphoric acid (60 mL) at a temperature of 180-200°C.

-

The reaction progress is monitored, and upon completion, the mixture is allowed to cool to approximately 50°C.

-

The cooled reaction mixture is then carefully poured onto crushed ice.

-

Neutralization is achieved by the slow addition of a 10% sodium hydroxide solution until the pH is just alkaline, leading to the precipitation of the crude product.

-

The precipitate is collected by vacuum filtration and washed thoroughly with excess 10% sodium hydroxide solution, followed by water.

-

The crude product is then dried and recrystallized from ethanol to yield pure this compound.[1]

Logical Workflow for the Synthesis of this compound:

Caption: Flowchart of the synthesis of this compound.

Physicochemical Properties

The physicochemical properties of this compound have been characterized using various analytical techniques. A summary of this data is presented in the tables below.

General Properties

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₁N₃ | [1] |

| Molecular Weight | 209.25 g/mol | [1] |

| Melting Point | 235-237 °C | [1] |

| Appearance | Solid |

Spectroscopic Data

Infrared (IR) Spectroscopy:

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3430 | N-H stretch (benzimidazole) | [1] |

| 3350, 3217 | N-H stretch (aminophenyl) | [1] |

| 3061 | C-H stretch (aromatic) | [1] |

| 1629 | C=N stretch | [1] |

| 1605 | C=C stretch (aromatic) | [1] |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 12.46 | br. s | 1H | NH (benzimidazole) | [1] |

| 7.79 | d, J = 8.4 Hz | 2H | H3', H5' (aminophenyl) | [1] |

| 7.46 | m | 2H | H4, H7 (benzimidazole) | [1] |

| 7.08 | m | 2H | H5, H6 (benzimidazole) | [1] |

| 6.63 | d, J = 8.4 Hz | 2H | H2', H6' (aminophenyl) | [1] |

| 5.58 | s | 2H | NH₂ (aminophenyl) | [1] |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Reference |

| 152.68 | [1] |

| 151.59 | [1] |

| 135.78 | [1] |

| 129.32 | [1] |

| 123.50 | [1] |

| 114.14 | [1] |

| 113.05 | [1] |

Mass Spectrometry (MS):

| m/z | Relative Intensity (%) | Assignment | Reference |

| 210 | 17 | [M+H]⁺ | [1] |

| 209 | 100 | [M]⁺ | [1] |

| 208 | 48 | [M-H]⁺ | [1] |

| 181 | 12 | [1] | |

| 118 | 16 | [1] |

Properties and Pharmacological Potential

This compound is a key building block in the development of novel therapeutic agents due to the versatile biological activities exhibited by the benzimidazole scaffold.[2] This core structure is a bioisostere of naturally occurring purines, allowing its derivatives to interact with various biological targets.[2]

Anti-HCV Activity

Derivatives of this compound have shown significant potential as inhibitors of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase.[3] This enzyme is crucial for the replication of the viral RNA genome. Non-nucleoside inhibitors, a class to which many benzimidazole derivatives belong, bind to allosteric sites on the NS5B polymerase, leading to a conformational change that inhibits its enzymatic activity and blocks viral replication.[3]

Simplified Signaling Pathway of HCV NS5B Polymerase Inhibition:

Caption: Inhibition of HCV replication via NS5B polymerase targeting.

Anticancer Activity

The benzimidazole scaffold, and by extension derivatives of this compound, is a prominent feature in many anticancer agents. These compounds have been shown to act as kinase inhibitors, targeting enzymes that are crucial for cancer cell proliferation and survival.[4] For instance, derivatives have been synthesized that show inhibitory activity against various cancer-related protein kinases.[5] Furthermore, some benzimidazole derivatives have demonstrated the ability to overcome drug resistance in cancer cells, for example, by inducing apoptosis in imatinib-resistant chronic myeloid leukemia cells.

Other Biological Activities

Beyond anti-HCV and anticancer applications, derivatives of this compound have been explored for a range of other therapeutic purposes, including as:

-

Glycogen Phosphorylase Inhibitors: For potential applications in the management of type 2 diabetes.[6]

-

Antimicrobial Agents: Exhibiting activity against various bacterial and fungal strains.

-

Anti-inflammatory Agents: Demonstrating potential in reducing inflammation.[2]

Conclusion

This compound is a synthetically accessible and highly versatile molecule that serves as a foundational scaffold in medicinal chemistry. Its straightforward synthesis and the broad spectrum of biological activities associated with its derivatives make it a compound of significant interest for researchers and drug development professionals. The continued exploration of novel derivatives based on this core structure holds considerable promise for the development of new and effective therapies for a wide range of diseases.

References

- 1. tch.ucsd.edu [tch.ucsd.edu]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. ijrpc.com [ijrpc.com]

- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2-Anilino-4-(benzimidazol-2-yl)pyrimidines--a multikinase inhibitor scaffold with antiproliferative activity toward cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of (benzimidazol-2-yl)aniline derivatives as glycogen phosphorylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Characterization of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Benzimidazol-2-yl)aniline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial scaffold for the synthesis of a wide range of biologically active molecules and functional materials.[1] This technical guide provides a comprehensive overview of the characterization of this compound, including its physicochemical properties, spectral data, and detailed experimental protocols for its synthesis and analysis.

Physicochemical Properties

This compound is a solid at room temperature with the molecular formula C13H11N3 and a molecular weight of 209.25 g/mol .[2][3] Its structural and physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C13H11N3 | [2][3] |

| Molecular Weight | 209.25 g/mol | [2][3] |

| Melting Point | 235-237 °C | [4] |

| LogP | 2.4271 | [2] |

| Hydrogen Bond Acceptors | 1 | [2] |

| Hydrogen Bond Donors | 3 | [2] |

| Polar Surface Area | 40.064 Ų | [2] |

Synthesis

The synthesis of this compound is commonly achieved through the condensation reaction of o-phenylenediamine and p-aminobenzoic acid.[1]

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis

This protocol describes a general method for the synthesis of this compound.

Materials:

-

o-phenylenediamine

-

p-aminobenzoic acid

-

Polyphosphoric acid (PPA) or another suitable condensing agent

-

Sodium bicarbonate solution

-

Ethanol

Procedure:

-

A mixture of o-phenylenediamine and p-aminobenzoic acid is heated in the presence of a condensing agent such as polyphosphoric acid.

-

The reaction mixture is heated at an elevated temperature for several hours to facilitate the cyclization and formation of the benzimidazole ring.

-

After completion of the reaction, the mixture is cooled to room temperature and neutralized with a sodium bicarbonate solution.

-

The resulting precipitate is filtered, washed with water, and then recrystallized from a suitable solvent like ethanol to yield pure this compound.

Spectral Characterization

The structure of this compound is confirmed through various spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| 3430 | N-H stretching (benzimidazole) | [4] |

| 3350, 3217 | N-H stretching (aminophenyl) | [4] |

| 3061 | C-H stretching (aromatic) | [4] |

| 1629 | C=N stretching | [4] |

| 1605 | C=C stretching (aromatic) | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.2.1. ¹H-NMR Spectroscopy

The ¹H-NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The spectrum is typically recorded in a deuterated solvent such as DMSO-d₆.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Reference |

| 12.46 | br. s | 1H | NH (benzimidazole) | [4] |

| 7.79 | d | 2H | H3', H5' (aminophenyl moiety) | [4] |

| 7.46 | m | 2H | H4, H7 (benzimidazole moiety) | [4] |

| 7.08 | m | 2H | H5, H6 (benzimidazole moiety) | [4] |

| 6.63 | d | 2H | H2', H6' (aminophenyl moiety) | [4] |

| 5.58 | s | 2H | NH₂ (aminophenyl) | [4] |

3.2.2. ¹³C-NMR Spectroscopy

The ¹³C-NMR spectrum reveals the different carbon environments within the molecule.

| Chemical Shift (δ, ppm) | Assignment | Reference |

| 152.68 | C=N | [4] |

| 151.59 | C-NH₂ | [4] |

| 135.78 | Aromatic C | [4] |

| 129.32 | Aromatic C | [4] |

| 123.50 | Aromatic C | [4] |

| 114.14 | Aromatic C | [4] |

| 113.05 | Aromatic C | [4] |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The exact mass of this compound is 209.0953 g/mol .[3]

Experimental Protocol: Spectral Analysis

Instrumentation:

-

FTIR Spectrometer

-

NMR Spectrometer (e.g., 500 MHz)

-

Mass Spectrometer

Procedure:

-

IR Spectroscopy: A small amount of the sample is mixed with KBr powder and pressed into a pellet. The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

NMR Spectroscopy: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆). ¹H and ¹³C NMR spectra are recorded at room temperature.

-

Mass Spectrometry: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio of the molecular ion and fragment ions is determined.

Caption: Workflow for spectral characterization.

Crystallography

The crystal structure of metal complexes of this compound has been studied. For instance, a zinc(II) complex, [ZnCl₂(C₁₃H₁₁N₃)]·C₃H₇NO, has been reported to crystallize in the monoclinic space group P2₁/n.[5] In this complex, the benzimidazole and aniline moieties are not coplanar, with a dihedral angle of 18.24(8)°.[5] The zinc ion is coordinated in a distorted tetrahedral geometry by one nitrogen atom from the imidazole ring, one nitrogen from the aniline group, and two chloride ligands.[5]

Biological Significance and Applications

This compound is a key building block in the development of new therapeutic agents. Its derivatives have been investigated for various biological activities, including as potential anti-HCV agents.[4][6] The benzimidazole scaffold is a known pharmacophore that can interact with various enzymes and proteins.[1]

Caption: Potential mechanism of action for derivatives.

Conclusion

This technical guide has provided a detailed characterization of this compound. The comprehensive data on its physicochemical properties, synthesis, and spectral analysis serve as a valuable resource for researchers in drug discovery and materials science. The established protocols and compiled data will facilitate the further exploration and utilization of this important chemical entity.

References

- 1. researchgate.net [researchgate.net]

- 2. Compound this compound - Chemdiv [chemdiv.com]

- 3. spectrabase.com [spectrabase.com]

- 4. ijrpc.com [ijrpc.com]

- 5. journals.iucr.org [journals.iucr.org]

- 6. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]

Spectroscopic Analysis of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of 4-(1H-Benzimidazol-2-yl)aniline, a key intermediate in pharmaceutical development. The document outlines the characteristic spectral data obtained from Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for each technique are provided to ensure accurate and reproducible results.

Core Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of this compound.

Table 1: FT-IR Spectral Data

| Wavenumber (cm⁻¹) | Assignment |

| 3430 | N-H stretching (Benzimidazole) |

| 3350, 3217 | N-H stretching (Aminophenyl) |

| 3061 | C-H stretching (Aromatic) |

| 1629 | C=N stretching |

| 1605 | C=C stretching (Aromatic) |

Source: Khattab et al.[1]

Table 2: ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Number of Protons | Assignment |

| 12.46 | br. s | - | 1H | NH (Benzimidazole) |

| 7.79 | d | 8.4 | 2H | H3', H5' (Aminophenyl) |

| 7.46 | m | - | 2H | H4, H7 (Benzimidazole) |

| 7.08 | m | - | 2H | H5, H6 (Benzimidazole) |

| 6.63 | d | 8.4 | 2H | H2', H6' (Aminophenyl) |

| 5.58 | s | - | 2H | NH₂ (Aminophenyl) |

Source: Khattab et al.[1]

Table 3: ¹³C NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| 152.68 | C2 |

| 151.59 | C4' |

| 135.78 | C8, C9 |

| 129.32 | C3', C5' |

| 123.50 | C1' |

| 114.14 | C5, C6 |

| 113.05 | C2', C6' |

Source: Khattab et al.[1]

Table 4: UV-Vis Spectral Data

| Wavelength (λmax, nm) | Solvent | Notes |

| 314 | aq. HCl | Data for the title compound. The acidic solvent may cause protonation of the amine. |

| 283, 243, 212 | Ethanol | Data for the related compound 2-aminobenzimidazole. Included for comparative purposes. |

Table 5: Mass Spectrometry Data

| m/z | Interpretation |

| 209 | [M]⁺ (Molecular Ion) |

Experimental Protocols

Detailed methodologies for the spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Methodology:

-

Sample Preparation: The solid sample is analyzed using the KBr (potassium bromide) pellet method. A small amount of the sample (1-2 mg) is intimately mixed with approximately 200 mg of dry KBr powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrument: A Jasco FT/IR 300E Fourier transform infrared spectrophotometer or a similar instrument is used.

-

Data Acquisition: The KBr pellet is placed in the sample holder of the spectrophotometer. The spectrum is recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To determine the electronic absorption properties of the compound.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared by dissolving a precisely weighed amount of the compound in a suitable solvent (e.g., methanol, ethanol, or aqueous HCl) to a known concentration (typically in the range of 10⁻⁴ to 10⁻⁵ M).

-

Instrument: A double-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: The sample solution is placed in a quartz cuvette with a 1 cm path length. The reference cuvette is filled with the pure solvent. The absorption spectrum is recorded over a wavelength range of 200-800 nm. The wavelength of maximum absorbance (λmax) is determined from the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the compound by analyzing the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

-

Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in about 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube. Tetramethylsilane (TMS) is used as an internal standard.

-

Instrument: A Joel EX-500 MHz NMR spectrophotometer or an equivalent high-field NMR instrument is used.

-

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled spectrum is acquired. Chemical shifts are reported in parts per million (ppm) relative to TMS.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the compound.

Methodology:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: Electron impact (EI) or electrospray ionization (ESI) can be used. For EI, the sample is bombarded with a high-energy electron beam (typically 70 eV).

-

Instrument: A Finnigan mat SSQ 7000 mass spectrometer or a similar instrument is used.

-

Data Acquisition: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion. The resulting mass spectrum shows the molecular ion peak and various fragment ion peaks.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Experimental workflow for the spectroscopic analysis of this compound.

This comprehensive guide provides the foundational spectroscopic data and methodologies essential for the characterization of this compound, supporting its application in research and drug development.

References

Unveiling the Structural Architecture of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characteristics of 4-(1H-Benzimidazol-2-yl)aniline, a key scaffold in medicinal chemistry. While the precise crystal structure of this compound is not publicly available in crystallographic databases, this document presents a detailed analysis of the closely related compound, 4-(1H-Benzimidazol-2-yl)benzonitrile , to infer and understand the probable structural attributes of the target molecule. The structural similarity, with a nitrile group substituting the aniline's amino group, allows for a robust comparative analysis of its crystallographic parameters, intermolecular interactions, and molecular geometry.

Molecular Structure and Crystallographic Data

The crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile was determined by single-crystal X-ray diffraction, revealing a monoclinic crystal system. The key crystallographic data and refinement details are summarized in the table below. These parameters provide a foundational understanding of the unit cell and the arrangement of molecules within the crystal lattice.

| Parameter | Value for 4-(1H-Benzimidazol-2-yl)benzonitrile |

| Chemical Formula | C₁₄H₉N₃ |

| Formula Weight ( g/mol ) | 219.24 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 7.2172 (10) |

| b (Å) | 11.818 (2) |

| c (Å) | 12.719 (2) |

| β (°) | 92.057 (7) |

| Volume (ų) | 1084.1 (3) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.343 |

| Absorption Coefficient (mm⁻¹) | 0.08 |

| Temperature (K) | 293 (2) |

| R-factor (%) | 3.7 |

Data sourced from a study on 4-(1H-Benzimidazol-2-yl)benzonitrile and presented here for comparative analysis.

Intermolecular Interactions and Crystal Packing

The crystal structure of 4-(1H-Benzimidazol-2-yl)benzonitrile is stabilized by a network of intermolecular hydrogen bonds. Specifically, N—H···N hydrogen bonds are observed where the imidazole N-H acts as a donor to the nitrogen atom of the nitrile group on an adjacent molecule. This interaction is crucial in forming chains of molecules within the crystal. It is highly probable that this compound would exhibit a similar hydrogen bonding pattern, with the amino group (-NH₂) providing additional hydrogen bond donors, potentially leading to a more complex and robust three-dimensional network.

The benzimidazole and phenyl rings in the benzonitrile derivative are nearly coplanar, with a small dihedral angle between them. This planarity would likely be influenced by the nature of the substituent at the para-position of the phenyl ring.

Experimental Protocols

The following sections detail the generalized experimental methodologies for the synthesis, crystallization, and structural determination of benzimidazole derivatives, based on established protocols for similar compounds.

Synthesis of this compound Derivatives

A common synthetic route to 2-arylbenzimidazoles involves the condensation of an o-phenylenediamine with an aromatic aldehyde. For a derivative like 4-(1H-Benzimidazol-2-yl)benzonitrile, the synthesis can be achieved by reacting benzene-1,2-diamine with 4-formylbenzonitrile.

Workflow for the Synthesis of 4-(1H-Benzimidazol-2-yl)benzonitrile:

Single Crystal Growth

Obtaining high-quality single crystals is a critical step for X-ray diffraction analysis. Slow evaporation of a saturated solution is a widely used technique.

Experimental Workflow for Crystallization:

Single-Crystal X-ray Diffraction

The determination of the crystal structure is performed using a single-crystal X-ray diffractometer. The process involves mounting a suitable crystal, collecting diffraction data, solving the structure, and refining the model.

Data Collection and Structure Refinement Workflow:

Conclusion

While the definitive crystal structure of this compound remains to be reported, the analysis of the closely related 4-(1H-Benzimidazol-2-yl)benzonitrile provides valuable insights into its likely solid-state conformation and intermolecular interactions. The benzimidazole core, coupled with the aniline moiety, presents a versatile scaffold for designing molecules with specific three-dimensional arrangements, crucial for targeting biological macromolecules. Further experimental work to elucidate the precise crystal structure of this compound is warranted to fully understand its structure-property relationships and to guide future drug discovery efforts.

An In-depth Technical Guide to the Solubility and Stability of 4-(1H-Benzimidazol-2-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1H-Benzimidazol-2-yl)aniline is a versatile heterocyclic compound that serves as a crucial building block in medicinal chemistry, particularly in the development of antiviral and anticancer agents.[1] Its utility in drug discovery is intrinsically linked to its physicochemical properties, most notably its solubility and stability, which govern its formulation, bioavailability, and shelf-life. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to a lack of extensive, publicly available quantitative data, this guide synthesizes qualitative information, presents a calculated aqueous solubility value, and offers detailed, generalized experimental protocols for the systematic determination of these critical parameters. Furthermore, it visualizes key biological pathways in which this compound scaffold is implicated, providing a broader context for its application in drug development.

Physicochemical Properties

Solubility Profile

The solubility of this compound is a critical factor for its handling and application in both research and development. While precise quantitative solubility data across a wide range of organic solvents is not extensively published, a qualitative and calculated understanding has been established.[2]

The planar structure of the benzimidazole ring system and the presence of intermolecular hydrogen bonding contribute to its generally limited solubility in many common non-polar organic solvents at room temperature.[2] However, it demonstrates improved solubility in polar solvents.

Table 1: Solubility Data for this compound

| Solvent | Type | Solubility | Temperature | Notes |

| Water | Polar Protic | -2.5676 (logSw) | Ambient | Calculated value, indicating low aqueous solubility.[3] |

| Methanol | Polar Protic | Soluble | Ambient | [4] |

| Ethanol | Polar Protic | Sparingly soluble, improves with heating | Ambient | [2] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Moderate to good solubility | Ambient | [2] |

| Dimethylformamide (DMF) | Polar Aprotic | Moderate to good solubility | Ambient | [2] |

-

logP (Octanol-Water Partition Coefficient): 2.4271[3] This value indicates that this compound is a moderately lipophilic compound, suggesting a preference for non-aqueous environments.

Stability Profile

The chemical stability of this compound is a key determinant of its viability as a drug candidate, influencing its shelf-life and degradation pathways.

General Stability: Commercial suppliers indicate a shelf life of 1095 days, suggesting good stability under standard storage conditions (cool, dry, and dark).[4]

pH-Dependent Stability: While specific studies on this compound are not readily available, the stability of benzimidazole-containing compounds is often pH-dependent. For instance, benzimidazole sulfoxide derivatives used as proton pump inhibitors demonstrate high stability at neutral pH but undergo rapid rearrangement at low pH, a process initiated by the nucleophilic attack of a pyridine nitrogen.[5] This suggests that the protonation state of the nitrogen atoms in the benzimidazole and aniline moieties of this compound will likely influence its stability in acidic or basic conditions.

Forced Degradation: Forced degradation studies under various stress conditions (hydrolytic, oxidative, and photolytic) are essential to identify potential degradation products and establish the intrinsic stability of the molecule. Although no specific degradation products for this compound have been reported in the literature, studies on other complex molecules like imatinib mesylate have identified specific degradation products under acidic, alkaline, and oxidative stress.[6]

Biological Activity and Signaling Pathways

This compound serves as a privileged scaffold in the design of bioactive molecules. Its derivatives have shown significant promise as both anti-infective and anticancer agents.

Anti-HCV Activity: Inhibition of NS5B Polymerase

A significant area of research involving this compound is the development of inhibitors against the Hepatitis C Virus (HCV).[7] Derivatives of this compound have been identified as potent non-nucleoside inhibitors of the HCV NS5B protein, an RNA-dependent RNA polymerase (RdRp) that is essential for viral replication.[8][9] These inhibitors bind to allosteric sites on the enzyme, inducing a conformational change that ultimately blocks its polymerase activity.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Compound this compound - Chemdiv [chemdiv.com]

- 4. labsolu.ca [labsolu.ca]

- 5. 2-[[(4-Amino-2-pyridyl)methyl]sulfinyl]benzimidazole H+/K+-ATPase inhibitors. The relationship between pyridine basicity, stability, and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Identification of imatinib mesylate degradation products obtained under stress conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. tch.ucsd.edu [tch.ucsd.edu]

- 9. Benzimidazole inhibitors of hepatitis C virus NS5B polymerase: identification of 2-[(4-diarylmethoxy)phenyl]-benzimidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Versatility of 4-(1H-Benzimidazol-2-yl)aniline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzimidazole scaffold is a cornerstone in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, 4-(1H-Benzimidazol-2-yl)aniline serves as a crucial synthetic intermediate and exhibits a spectrum of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. This technical guide provides an in-depth analysis of the biological activities of this compound and its derivatives, presenting key quantitative data, detailed experimental methodologies, and visualizations of associated signaling pathways and workflows to facilitate further research and drug development endeavors.

Introduction

Benzimidazoles are heterocyclic aromatic organic compounds formed by the fusion of benzene and imidazole rings. This privileged structure is a bioisostere of naturally occurring purine nucleosides, allowing for interactions with various biological targets.[1] Consequently, benzimidazole derivatives have demonstrated a wide array of pharmacological activities, including but not limited to antiviral, anthelmintic, antihypertensive, and anticancer effects.[2][3] The compound this compound, in particular, is a key building block in the synthesis of more complex and potent therapeutic agents.[4][5] This guide focuses on the intrinsic and derivative-based biological activities of this core molecule.

Synthesis of this compound

The synthesis of this compound is often achieved through the condensation of o-phenylenediamine with p-aminobenzoic acid. This reaction is typically catalyzed by an acid, such as hydrochloric acid, sulfuric acid, or o-phosphoric acid, and proceeds with good yields.[6]

A general synthetic scheme involves refluxing equimolar amounts of o-phenylenediamine and p-aminobenzoic acid in the presence of a dehydrating agent like polyphosphoric acid.[6] Another common method involves heating the reactants in an acidic medium, followed by neutralization to precipitate the product.[6] The resulting this compound can then be purified by recrystallization.[4]

Anticancer Activity

Benzimidazole derivatives are well-documented for their anticancer properties, which are often attributed to their ability to inhibit tubulin polymerization, a critical process in cell division.[3][7] This disruption of microtubule dynamics leads to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8] Furthermore, some benzimidazole derivatives have been shown to inhibit key signaling pathways, such as the PI3K/Akt pathway, which is crucial for cancer cell growth and survival.[9][10]

Quantitative Anticancer Data

While this compound itself has shown limited standalone anticancer activity in some studies, its derivatives exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes the in vitro anticancer activity of selected derivatives.

| Compound ID | Derivative of this compound | Cancer Cell Line | IC50 (µM) |

| 1 | 2-(4-aminophenyl)-1H-benzo[d]imidazole (Parent Compound) | HBL-100 | 480.00 |

| 2 | 2-(4-aminophenyl)-1H-benzo[d]imidazole (Parent Compound) | HeLa | 430.06 |

| 3 | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-methoxybenzamide | HeLa | 6.39 |

| 4 | N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-4-chlorobenzamide | HepG2 | 5.88 |

| 5 | 4-(5-fluoro-1H-benzo[d]imidazol-2-yl)aniline derivative | MCF-7 | 2.18 |

| 6 | 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivative | SW707 (Rectal) | Stronger than Cisplatin |

| 7 | 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivative | HCV29T (Bladder) | Stronger than Cisplatin |

| 8 | 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivative | A549 (Lung) | Stronger than Cisplatin |

| 9 | 4-(1H-benzo[d]imidazol-2-yl)benzene-1,3-diol derivative | T47D (Breast) | Stronger than Cisplatin |

| 10 | 2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl derivative | HBL-100 | 82.07 |

| 11 | 2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl derivative | HeLa | 126.13 |

Note: Data for derivatives are presented to illustrate the potential of the core scaffold. The parent compound's activity is often a starting point for chemical modification to enhance potency.[11][12][13][14]

Signaling Pathway: PI3K/Akt Inhibition

The PI3K/Akt signaling pathway is a critical regulator of cell proliferation and survival, and its aberrant activation is a hallmark of many cancers.[9] Benzimidazole derivatives have been shown to inhibit this pathway, contributing to their anticancer effects.[10][15]

Antimicrobial Activity

Benzimidazole derivatives exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi.[1] The mechanism of action is often linked to the inhibition of microbial-specific enzymes or disruption of cellular processes.[1]

Quantitative Antimicrobial Data

The following table summarizes the minimum inhibitory concentration (MIC) values for some benzimidazole derivatives against various microbial strains. Data for the parent this compound is limited, highlighting an area for future research.

| Compound ID | Derivative of this compound | Microorganism | MIC (µg/mL) |

| 1 | N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Staphylococcus aureus | Potent |

| 2 | N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Escherichia coli | Potent |

| 3 | Benzimidazole-hydrazone derivative | Candida albicans | Notable Activity |

| 4 | 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivative | Staphylococcus sp. | Moderate to Good |

| 5 | 4-(1H-benzimidazol-2-yl)-benzene-1,3-diol derivative | Candida sp. | High Inhibition |

Note: "Potent" and "Notable Activity" are qualitative descriptors from the cited literature where specific MIC values were not provided for all derivatives.[16][17]

Anti-inflammatory Activity

The anti-inflammatory properties of benzimidazole derivatives are well-established.[3] These compounds can modulate inflammatory pathways, often by inhibiting enzymes like cyclooxygenase (COX) or by affecting the production of pro-inflammatory cytokines.

Quantitative Anti-inflammatory Data

The anti-inflammatory activity of benzimidazole derivatives is commonly evaluated using the carrageenan-induced paw edema model in rodents. The table below presents the percentage inhibition of edema for representative derivatives.

| Compound ID | Derivative of this compound | Dose (mg/kg) | Inhibition of Edema (%) |

| 1 | N-substituted benzimidazole derivative | 100 | 100 |

| 2 | 5-substituted-1-(phenylsulfonyl)-2-methylbenzimidazole | Not Specified | Moderate to Good |

| 3 | 1-[(N-substituted amino) methyl]-2-ethyl benzimidazole | Not Specified | Effective Response |

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol outlines the determination of the cytotoxic effects of this compound and its derivatives on cancer cell lines.

Detailed Steps:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.[4]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dose.

-

Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.

-

Absorbance Reading: Shake the plate for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Agar Well Diffusion Assay for Antimicrobial Activity

This method is used to assess the antimicrobial activity of the compounds against various bacterial and fungal strains.

Detailed Steps:

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Aseptically spread a standardized inoculum of the test microorganism over the entire surface of the agar plate to create a lawn.

-

Well Creation: Use a sterile cork borer to create wells (6-8 mm in diameter) in the agar.

-

Compound Application: Add a specific volume (e.g., 100 µL) of the test compound solution at a known concentration into each well. Include positive (standard antibiotic) and negative (solvent) controls.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is used to evaluate the acute anti-inflammatory effects of the compounds in a rodent model.

Detailed Steps:

-

Animal Acclimatization: Acclimatize rodents (e.g., rats or mice) to the laboratory conditions for at least one week.

-

Compound Administration: Administer the test compound or vehicle (control) to the animals, typically orally or intraperitoneally, at a specific time before inducing inflammation.

-

Induction of Edema: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.

-

Paw Volume Measurement: Measure the paw volume using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.

-

Data Analysis: Calculate the percentage of edema inhibition for the treated groups compared to the vehicle control group at each time point.

Conclusion

This compound is a versatile molecule with a rich chemical and biological profile. While its primary role is often as a synthetic precursor, the benzimidazole core imparts significant biological activity. Its derivatives have demonstrated potent anticancer, antimicrobial, and anti-inflammatory properties. This guide has summarized the available quantitative data, provided detailed experimental protocols, and visualized key mechanisms of action to serve as a comprehensive resource for the scientific community. Further investigation into the specific biological activities of the parent compound is warranted to fully elucidate its therapeutic potential.

References

- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. mdpi.com [mdpi.com]

- 4. ijrpc.com [ijrpc.com]

- 5. researchgate.net [researchgate.net]

- 6. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 7. Antiproliferative and Pro-Apoptotic Activity and Tubulin Dynamics Modulation of 1H-Benzimidazol-2-yl Hydrazones in Human Breast Cancer Cell Line MDA-MB-231 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A New Class of Cytotoxic Agents Targets Tubulin and Disrupts Microtubule Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of PI3K/Akt signaling: an emerging paradigm for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of PI3K/Akt signaling suppresses epithelial-to-mesenchymal transition in hepatocellular carcinoma through the Snail/GSK-3/beta-catenin pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. acu.edu.in [acu.edu.in]

- 14. ijirt.org [ijirt.org]

- 15. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

A Comprehensive Technical Guide to the Synthesis and Applications of 4-(1H-Benzimidazol-2-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzimidazole scaffold, a bicyclic system composed of fused benzene and imidazole rings, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its structural similarity to naturally occurring purines allows it to interact with a wide range of biological targets, making it a "privileged substructure" in drug discovery.[4][5] Among the vast family of benzimidazole-containing compounds, 4-(1H-Benzimidazol-2-yl)aniline serves as a critical synthon for the development of a diverse array of derivatives with significant therapeutic and technological potential.[6]

This technical guide provides an in-depth overview of the synthetic methodologies for preparing this compound and its derivatives, detailed experimental protocols, and a summary of their extensive applications, with a focus on their roles as therapeutic agents and advanced materials.

Synthesis of this compound and its Derivatives

The synthesis of the benzimidazole core typically involves the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[2] The parent compound, this compound, is most commonly prepared by the reaction of o-phenylenediamine with 4-aminobenzoic acid.

Core Synthesis: The Phillips-Ladenburg Reaction

The most prevalent method for synthesizing 2-substituted benzimidazoles is the Phillips-Ladenburg condensation.[1] This reaction involves heating an o-phenylenediamine with a carboxylic acid in the presence of a mineral acid, such as hydrochloric acid, or with a dehydrating agent like polyphosphoric acid.[1][7][8] Good yields are typically obtained with aliphatic acids, while aromatic acids may require higher temperatures.[7][8]

Caption: Phillips-Ladenburg synthesis of the core molecule.

Alternative and One-Pot Syntheses

Modern synthetic chemistry has introduced more efficient, catalyst-driven, and environmentally benign methods. One-pot syntheses, which combine multiple reaction steps without isolating intermediates, are particularly advantageous.[9][10]

-

Condensation with Aldehydes: The Weidenhagen reaction involves condensing o-phenylenediamine with aldehydes in the presence of an oxidizing agent.[1] Various catalysts, including H₂O₂/HCl, ammonium chloride, and vanadium(IV)-salen complexes, have been employed to facilitate this reaction, often at room temperature or with gentle heating.[1][10][11]

-

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times, often from hours to minutes, and improve yields for benzimidazole synthesis.[12][13] This technique has been successfully applied to one-pot, two-step protocols for generating 2-aryl-benzimidazole N-oxides.[12][13]

-

Catalyst-Free Methods: Some protocols allow for the synthesis of 2-aryl benzimidazoles from o-phenylenediamine and aryl aldehydes in solvents like acetonitrile at room temperature without any catalyst, offering a simple and convenient route.[9]

Derivatization Strategies

Starting from the this compound core, a multitude of derivatives can be synthesized by targeting the primary amine group on the phenyl ring.

Caption: Synthetic pathways to key derivatives.

-

Schiff Base Formation: Condensation of the aniline core with various substituted aromatic aldehydes readily yields N-arylidene derivatives, or Schiff's bases.[14][15]

-

Synthesis of Pyrazole Derivatives: A multi-step synthesis involves first reacting the core aniline with maleic anhydride to produce an α,β-unsaturated carboxylic acid. Subsequent cyclization with hydrazine hydrate or its derivatives affords pyrazole-containing molecules.[14][16]

-

Synthesis of 1,2,3-Triazole Derivatives: The aniline can be converted into an amide by reaction with chloroacetyl chloride. The resulting compound is treated with sodium azide to form an azide intermediate. This intermediate then undergoes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction with various acetylenes to produce 1,2,3-triazole derivatives.[4][6]

-

Amide and Carboxamide Synthesis: The amino group can be acylated using acid chlorides or coupled with carboxylic acids to form a wide range of amide derivatives.[4][17]

Experimental Protocols

The following sections provide representative experimental methodologies extracted from the literature.

Synthesis of 4-(1H-benzo[d]imidazol-2-yl)aniline (Core Compound)

This procedure is based on the Phillips condensation method.

-

Reaction Setup: A mixture of o-phenylenediamine (1 mole equivalent) and 4-aminobenzoic acid (1 mole equivalent) is prepared in a round-bottom flask.[1][4]

-

Solvent/Catalyst: Polyphosphoric acid (PPA) or o-phosphoric acid is added in sufficient quantity to ensure stirring.[1]

-

Heating: The mixture is heated to 200°C for approximately two hours.[1]

-

Workup: After cooling, the reaction mixture is poured onto crushed ice and neutralized with a suitable base (e.g., sodium hydroxide or ammonium hydroxide solution) to precipitate the product.

-

Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water, and can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure product.[16]

General Procedure for N-arylidene Derivatives (Schiff's Bases)

This protocol describes the condensation of the core aniline with an aldehyde.[14][15]

-

Reaction Setup: A solution of 4-(1H-benzo[d]imidazol-2-yl)aniline (1 mole equivalent) is prepared in ethanol or methanol in a round-bottom flask.

-

Reagent Addition: The desired substituted aromatic aldehyde (1 mole equivalent) is added to the solution, along with a few drops of a catalytic acid like glacial acetic acid.

-

Heating: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction mixture is cooled to room temperature. The precipitated solid is collected by filtration.

-

Purification: The crude product is washed with cold ethanol or another suitable solvent and dried. Recrystallization can be performed if necessary.

Synthesis of (Z)-4-(4-(1H-benzo[d]imidazol-2-yl)phenylamino)-4-oxobut-2-enoic acid

This is the first step in the synthesis of pyrazole derivatives.[16]

-

Reaction Setup: A mixture of 4-(1H-benzo[d]imidazol-2-yl)aniline (10 mmol) and maleic anhydride (11 mmol) is placed in a flask with dry toluene.[16]

-

Heating: The mixture is refluxed for 6 hours.[16]

-

Workup: After the reaction is complete, the formed solid is collected by vacuum filtration.[16]

-

Purification: The product is washed with diethyl ether and recrystallized from ethanol.[16] The yield reported for this step is typically high (e.g., 91%).[16]

Uses and Applications

This compound derivatives possess a remarkably broad spectrum of biological activities and material properties, making them valuable in multiple scientific domains.[4]

Caption: Major application areas of the derivatives.

Medicinal and Biological Applications

The benzimidazole nucleus is a key pharmacophore, and its derivatives are explored for a wide range of diseases.[4][5][17]

-

Anticancer Activity: These derivatives have shown significant potential as anti-proliferative agents.[18][19] Some compounds have been investigated as aromatase inhibitors and dihydrofolate reductase (DHFR) inhibitors.[14][17] Certain derivatives exhibit potent cytotoxic effects against various cancer cell lines, including human colorectal carcinoma (HCT116).[3][17][19]

-

Antimicrobial Agents: A significant body of research focuses on the antibacterial and antifungal properties of these compounds.[20] Derivatives have demonstrated activity against both Gram-positive (e.g., Staphylococcus aureus, including MRSA) and Gram-negative (E. coli) bacteria.[4][15][20] Potent fungicidal activity against strains like Candida albicans has also been reported.[4][20]

-

Antiviral Properties: The this compound scaffold has been used to develop agents against the Hepatitis C virus (HCV).[14][16] These compounds can act as allosteric inhibitors of the HCV NS5B RNA-dependent RNA polymerase, an enzyme crucial for viral replication.[16]

-

Other Therapeutic Roles: The versatility of the benzimidazole core has led to its investigation for numerous other conditions, including its use in developing antihypertensive (angiotensin II receptor blockers), anti-inflammatory, analgesic, antiulcer (proton pump inhibitors), and anthelmintic agents.[3][4][5][17]

Materials Science and Other Applications

Beyond medicine, these compounds have found utility in technology and agriculture.

-

Advanced Materials: Due to their excellent electronic and photophysical properties, derivatives of this compound are employed in the creation of advanced materials, such as organic light-emitting diodes (OLEDs) and chemical sensors.

-

Agrochemicals: The core structure serves as a building block for developing new agrochemicals, including herbicides and fungicides, contributing to agricultural productivity.

-

Analytical Chemistry: Certain derivatives are used as reagents in analytical methods like spectrophotometry for the detection and quantification of other substances.

Quantitative Data Summary

The biological activity of these derivatives is often quantified by metrics such as Minimum Inhibitory Concentration (MIC) for antimicrobial agents and the half-maximal inhibitory concentration (IC₅₀) for anticancer agents.

Table 1: Selected Anticancer Activity Data

| Compound ID | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| N9 | HCT116 (Colorectal) | 5.85 | [17] |

| N18 | HCT116 (Colorectal) | 4.53 | [17] |

| 5-FU (Standard) | HCT116 (Colorectal) | 9.99 | [17] |

| Compound 4k | Multiple Lines | 1.84 - 10.28 µg/mL | [3] |

| Paclitaxel (Standard) | Multiple Lines | 1.38 - 6.13 µM |[3] |

Table 2: Selected Antimicrobial Activity Data

| Compound ID | Microorganism | Activity (MIC in µM or µg/mL) | Reference |

|---|---|---|---|

| N1 | Bacillus subtilis | 1.27 µM | [17] |

| N1 | Candida albicans | 1.27 µM | [17] |

| N8 | Escherichia coli | 1.43 µM | [17] |

| N22 | Klebsiella pneumoniae | 2.60 µM | [17] |

| Compound 4k | E. coli, S. faecalis, MRSA | 2 - 16 µg/mL | [3] |

| Ciprofloxacin (Standard) | E. coli, S. faecalis, MRSA | 8 - 16 µg/mL |[3] |

Conclusion

The this compound framework is a highly versatile and valuable scaffold in modern chemistry. The relative ease of its synthesis, primarily through the robust Phillips-Ladenburg condensation, and the reactivity of its aniline moiety allow for extensive derivatization. This has led to the creation of large libraries of compounds with a wide array of potent biological activities, most notably as anticancer, antimicrobial, and antiviral agents. Furthermore, its utility extends into materials science, highlighting its importance across multiple disciplines. Future research will likely focus on optimizing synthetic routes for greater efficiency and sustainability, exploring novel biological targets, and fine-tuning structure-activity relationships to develop next-generation therapeutics and advanced materials.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 6. pnrjournal.com [pnrjournal.com]

- 7. adichemistry.com [adichemistry.com]

- 8. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]

- 9. benthamdirect.com [benthamdirect.com]

- 10. One-pot synthesis of 2-arylbenzimidazole, 2-arylbenzothiazole and 2-arylbenzoxazole derivatives using vanadium(IV)–salen complex as homogeneous catalyst and vanadium(IV)–salen complex nanoparticles immobilized onto silica as a heterogeneous nanocatalyst | Semantic Scholar [semanticscholar.org]

- 11. Benzimidazole synthesis [organic-chemistry.org]

- 12. One-Pot Two-Step Synthesis of 2-Aryl benzimidazole N-oxides Using Microwave Heating as a Tool - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. SYNTHESIS OF 4-(1H-BENZO(d) IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY | Semantic Scholar [semanticscholar.org]

- 15. researchgate.net [researchgate.net]

- 16. ijrpc.com [ijrpc.com]

- 17. 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Design, synthesis, biological evaluation and in silico studies of 2-anilino- 4-(benzimidazol- 1-yl)pyrimidine scaffold as antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Novel Applications of 4-(1H-Benzimidazol-2-yl)aniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(1H-Benzimidazol-2-yl)aniline, a versatile heterocyclic compound, stands as a cornerstone in the development of advanced materials and novel therapeutics. Its unique structural framework, featuring a benzimidazole ring fused with an aniline moiety, imparts a remarkable portfolio of physicochemical and biological properties. This technical guide delves into the burgeoning applications of this molecule, presenting a comprehensive overview of its utility in medicinal chemistry as a potent anticancer and antimicrobial agent, and in materials science as a promising component for organic light-emitting diodes (OLEDs) and fluorescent sensors. This document provides a detailed exploration of its synthesis, quantitative biological activity, and performance in material applications, supplemented with explicit experimental protocols and mechanistic pathway diagrams to empower researchers in their quest for innovation.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry and materials science, renowned for its diverse biological activities and favorable electronic properties.[1] this compound, in particular, has emerged as a critical intermediate and a core functional unit in a wide array of applications.[2] Its planar structure, coupled with the presence of both electron-donating and electron-accepting groups, facilitates its interaction with biological targets and contributes to its desirable photophysical characteristics. This guide aims to consolidate the existing knowledge and present novel avenues for the application of this compound, providing a foundational resource for researchers and developers.

Synthesis of this compound

The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with 4-aminobenzoic acid. This reaction, often carried out in the presence of a dehydrating agent or under high-temperature conditions, proceeds via the formation of a Schiff base intermediate, which subsequently cyclizes to yield the benzimidazole ring.

Experimental Protocol: Synthesis of this compound

Materials:

-

o-Phenylenediamine

-

4-Aminobenzoic acid

-

Polyphosphoric acid (PPA) or Eaton's reagent

-

Sodium bicarbonate solution (10%)

-

Ethanol

Procedure:

-

A mixture of o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent) is added to polyphosphoric acid (10-20 times the weight of reactants).

-

The reaction mixture is heated to 150-180°C and stirred for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and carefully poured into a beaker containing crushed ice.

-

The acidic solution is neutralized by the slow addition of a 10% sodium bicarbonate solution until the pH reaches 7-8.

-

The precipitated solid is collected by vacuum filtration, washed thoroughly with water, and dried.

-

The crude product is recrystallized from ethanol to afford pure this compound.

Applications in Medicinal Chemistry

The benzimidazole core in this compound is a bioisostere of purine, allowing it to interact with a variety of biological targets. This has led to the development of numerous derivatives with potent pharmacological activities.

Anticancer Activity

Derivatives of this compound have demonstrated significant cytotoxic activity against a range of human cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or disruption of cellular processes crucial for cancer cell proliferation.

Table 1: Anticancer Activity of this compound Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol | SW707 (Rectal) | < 10 | [2] |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol | HCV29T (Bladder) | < 10 | [2] |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol | A549 (Lung) | < 10 | [2] |

| 4-(1H-benzimidazol-2-yl)benzene-1,3-diol | T47D (Breast) | < 10 | [2] |

| (4-(2-(2-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone | HBL-100 (Breast) | 82.07 | [1] |

| (4-(2-(3-nitrophenyl)-1H-benzo[d]imidazol-1-yl)pyridin-2-yl)(1H-imidazol-1-yl)methanone | HeLa (Cervical) | 126.13 | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

This compound derivatives

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Treat the cells with various concentrations of the test compounds (typically ranging from 0.1 to 100 µM) and incubate for another 48-72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

The structural similarity of the benzimidazole ring to purine also makes its derivatives effective against various microbial pathogens. They are known to inhibit microbial growth by interfering with essential cellular processes.

Table 2: Antimicrobial Activity of this compound Derivatives

| Derivative | Microorganism | MIC (µg/mL) | Reference |

| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Staphylococcus aureus | - | [3] |

| N-arylidene-4-(5-chloro-1H-benzo[d]imidazol-2-yl)aniline | Escherichia coli | - | [3] |

| Tetrabromoderivatives | Staphylococcus sp. | 600 - 5000 | [4] |

| Benzene derivatives | Staphylococcus sp. | 600 - 5000 | [4] |

Note: Specific MIC values for some derivatives were not provided in the source material, but they were reported to be effective.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Bacterial or fungal strains (e.g., S. aureus, E. coli)

-

Mueller-Hinton Broth (MHB) or Sabouraud Dextrose Broth (SDB)

-

This compound derivatives

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Prepare a twofold serial dilution of the test compounds in the appropriate broth in a 96-well microplate.

-

Inoculate each well with a standardized microbial suspension (approximately 5 x 10^5 CFU/mL).

-

Include positive (microbes in broth) and negative (broth only) controls.

-

Incubate the plates at 37°C for 24 hours for bacteria or at 28°C for 48 hours for fungi.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Applications in Materials Science

The rigid, planar structure and the presence of a conjugated π-system in this compound make it an excellent candidate for applications in organic electronics.

Organic Light-Emitting Diodes (OLEDs)

Derivatives of this compound have been investigated as blue light-emitting materials in OLEDs. Their high thermal stability and good charge-transporting properties contribute to the performance and longevity of these devices.

Table 3: Performance of an OLED with a Pyrene-Benzimidazole Derivative

| Parameter | Value | Reference |

| External Quantum Efficiency (EQE) | 0.35 (±0.04)% at 5.5 V | [5] |

| Luminance | 100 (±6) cd/m² at 5.5 V | [5] |

| CIE Coordinates | (0.1482, 0.1300) | [5] |

| Highest EQE | 4.3 (±0.3)% at 3.5 V | [5] |

| Highest Luminance | 290 (±10) cd/m² at 7.5 V | [5] |

Experimental Protocol: Fabrication of a Multilayer OLED

Materials:

-

Indium tin oxide (ITO)-coated glass substrates

-

Hole Injection Layer (HIL) material (e.g., NPB)

-

Emissive Layer (EML) material (this compound derivative)

-

Electron Transport Layer (ETL) material (e.g., TPBi)

-

Electron Injection Layer (EIL) material (e.g., LiF)

-

Metal for cathode (e.g., Aluminum)

-

High-vacuum thermal evaporation system

Procedure:

-

Clean the ITO-coated glass substrates sequentially with deionized water, acetone, and isopropanol in an ultrasonic bath.

-

Dry the substrates with a nitrogen stream and treat them with UV-ozone for 15 minutes.

-

Transfer the substrates to a high-vacuum thermal evaporation chamber.

-

Sequentially deposit the HIL, EML, ETL, and EIL materials onto the ITO substrate. The thickness of each layer is precisely controlled using a quartz crystal monitor.

-

Deposit the metal cathode through a shadow mask to define the active area of the device.

-

Encapsulate the device in a nitrogen-filled glovebox to protect it from moisture and oxygen.

Fluorescent Sensors

The benzimidazole moiety can act as a recognition site for various analytes. Derivatives of this compound have been developed as fluorescent sensors for the detection of anions like cyanide (CN⁻). The binding of the anion to the sensor molecule leads to a change in its fluorescence properties, enabling visual or instrumental detection.

Table 4: Performance of a 4-(1H-Benzimidazol-2-yl)-2-methoxy-phenol based Fluorescent Sensor for Cyanide Detection

| Parameter | Value | Reference |

| Analyte | CN⁻ | [6][7] |

| Detection Limit (LOD) | 1.8 x 10⁻⁶ M | [7] |

| Association Constant (Ka) | 2.5 (± 0.26) x 10⁶ M⁻¹ | [7] |

| Binding Stoichiometry (Sensor:Anion) | 1:1 | [7] |

Experimental Protocol: Fluorescent Detection of Cyanide

Materials:

-

This compound-based fluorescent sensor

-

Dimethyl sulfoxide (DMSO)

-

Aqueous solutions of various anions (e.g., CN⁻, F⁻, Cl⁻, Br⁻)

-

Fluorometer

Procedure:

-

Prepare a stock solution of the fluorescent sensor in DMSO.

-

In a cuvette, add a specific volume of the sensor stock solution and dilute with an appropriate solvent system (e.g., DMSO/water).

-

Record the initial fluorescence spectrum of the sensor solution.

-

Titrate the sensor solution with increasing concentrations of the cyanide anion solution and record the fluorescence spectrum after each addition.

-

Monitor the changes in fluorescence intensity or the appearance of new emission bands to determine the sensor's response.

-

Perform selectivity studies by adding other anions to the sensor solution to ensure a specific response to cyanide.

Future Perspectives and Conclusion

This compound is a molecule of significant promise with a wide spectrum of applications. The future of research in this area lies in the rational design of novel derivatives with enhanced biological activities and superior material properties. For medicinal chemistry, the focus should be on developing derivatives with improved selectivity and reduced toxicity, potentially through the synthesis of hybrid molecules. In materials science, the development of more efficient and stable emitters for OLEDs and highly sensitive and selective fluorescent sensors for environmental and biological monitoring presents exciting opportunities. This technical guide provides a solid foundation for researchers to explore and exploit the full potential of this compound in these and other emerging fields.

References

- 1. ijirt.org [ijirt.org]

- 2. Synthesis of novel 4-(1H-benzimidazol-2-yl)benzene-1,3-diols and their cytotoxic activity against human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Search of the Antimicrobial Potential of Benzimidazole Derivatives – PJM ONLINE [pjmonline.org]

- 5. Pyrene-Benzimidazole Derivatives as Novel Blue Emitters for OLEDs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-(1H-Benzimidazol-2-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the synthesis of 4-(1H-benzimidazol-2-yl)aniline and its derivatives. Benzimidazole-based compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The protocols outlined below describe common synthetic routes, including the condensation of ortho-phenylenediamine with 4-aminobenzoic acid and subsequent derivatization reactions. This guide is intended to provide researchers with the necessary information to synthesize and explore the potential of these compounds in drug discovery and development.

Introduction

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] Derivatives of this compound, in particular, have demonstrated a wide range of biological activities, acting as inhibitors of various protein kinases involved in cell signaling pathways crucial for cancer cell proliferation and survival.[4][5][6] These compounds often function as ATP-competitive inhibitors, targeting the kinase domain of enzymes such as Aurora B, PLK1, FAK, VEGF-R2, and PI3K.[4][5][7] This document presents a comprehensive guide to the synthesis of these valuable compounds, including detailed experimental procedures, characterization data, and a visualization of a key signaling pathway they modulate.

Synthesis Protocols

Two primary methods for the synthesis of this compound and its derivatives are presented below.

Protocol 1: Synthesis of this compound via Condensation Reaction

This protocol describes the synthesis of the core molecule, this compound, by the condensation of o-phenylenediamine and 4-aminobenzoic acid.

Materials and Reagents:

-

o-phenylenediamine

-

4-aminobenzoic acid

-

Polyphosphoric acid (PPA) or o-phosphoric acid[5]

-

Sodium hydroxide (NaOH) solution (10%)

-

Ethanol

-

Standard laboratory glassware (round-bottom flask, reflux condenser, beaker, etc.)

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Filtration apparatus

Experimental Procedure:

-

In a round-bottom flask, combine o-phenylenediamine (1 equivalent) and 4-aminobenzoic acid (1 equivalent).

-

Add polyphosphoric acid (PPA) or o-phosphoric acid as a condensing agent and solvent. A typical ratio is 1:10 w/w of reactants to PPA.

-

Heat the reaction mixture at 150-200°C for 2-4 hours with continuous stirring.[5]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a 10% NaOH solution until a precipitate forms.[1]

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound.[1]

Characterization Data for this compound:

-

Melting Point: 235-237 °C[8]

-

IR (KBr, cm⁻¹): 3430 (NH, benzimidazole), 3350, 3217 (NH₂, aminophenyl), 3061 (CH, aromatic), 1629 (C=N), 1605 (C=C, aromatic)[8]

-

¹H-NMR (DMSO-d₆, 500 MHz, δ ppm): 12.46 (br s, 1H, NH benzimidazole), 7.79 (d, 2H), 7.46 (m, 2H), 7.08 (m, 2H), 6.63 (d, 2H), 5.58 (s, 2H, NH₂)[8]

-

¹³C-NMR (DMSO-d₆, 500 MHz, δ ppm): 152.68, 151.59, 135.78, 129.32, 123.50, 114.14, 113.05[8]

Protocol 2: Synthesis of N-substituted Derivatives from this compound

This protocol outlines the synthesis of derivatives by reacting the primary amine group of this compound with various electrophiles, such as anhydrides.

Materials and Reagents:

-

This compound

-

Maleic anhydride (or other desired anhydride)

-